2-Amino-5-bromo-3-iodobenzoic acid
Overview
Description
“2-Amino-5-bromo-3-iodobenzoic acid” is a benzoic acid derivative. It has a molecular formula of C7H5BrINO2 and an average mass of 341.929 Da .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-3-iodobenzoic acid” consists of a benzoic acid core with bromo, iodo, and amino substituents .Scientific Research Applications
Palladium-Catalyzed Tandem Reactions
2-Amino-5-bromo-3-iodobenzoic acid is instrumental in palladium-catalyzed, three-component tandem reactions, providing a novel approach for the assembly of diverse quinazolines. This method exhibits tolerance to bromo and iodo groups, enabling further synthetic manipulations and offering versatility in the synthesis of complex molecules (Hu et al., 2018).
Synthesis of Heterocyclic Compounds
The compound serves as a critical intermediate in the synthesis of 2,4-disubstituted thiazoles and aminothiazoles. Through solid support synthesis, it enables the construction of these heterocycles, showcasing its utility in the generation of molecules with potential biological activities (Kazzouli et al., 2002).
Amination Reactions
Its utility extends to copper-catalyzed direct amination processes, where it facilitates the synthesis of ortho-functionalized aromatic amines from haloarenes, using sodium azide as the amino source. This demonstrates its role in amination reactions, contributing to the diversification of amine-containing compounds (Zhao et al., 2010).
Advanced Material Synthesis
Research on 2-Amino-5-bromo-3-iodobenzoic acid also delves into the synthesis and characterization of organic crystals, such as 2-amino-5-bromobenzoic acid methyl ester, exploring their molecular structures, vibrational spectra, and electronic properties. These studies contribute to our understanding of the material properties of organic compounds and their potential applications in various fields (Balamurugan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-bromo-3-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDBUHIZWUADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978625 | |
Record name | 2-Amino-5-bromo-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-iodobenzoic acid | |
CAS RN |
6288-59-1 | |
Record name | NSC11449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-bromo-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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